molecular formula C29H46O B14872441 Stigmast-1,4-dien-3-one CAS No. 64700-25-0

Stigmast-1,4-dien-3-one

Cat. No.: B14872441
CAS No.: 64700-25-0
M. Wt: 410.7 g/mol
InChI Key: JGPRZIQBLSTSOH-XJZKHKOHSA-N
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Description

Stigmast-1,4-dien-3-one is a naturally occurring sterol derivative, often found in various plant sources. It belongs to the class of phytosterols, which are known for their structural similarity to cholesterol. This compound has garnered significant attention due to its potential pharmacological properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmast-1,4-dien-3-one can be synthesized through the biotransformation of β-sitosterol using specific bacterial strains such as Rhodococcus erythropolis. The process involves the oxidation of β-sitosterol in the presence of n-hexadecane and palmitic acid, which induces the cholesterol oxidase reaction . The biotransformation conditions are optimized to achieve high yields, with the addition of β-cyclodextrin and Tween-80 to the incubation medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale biocatalytic processes. These processes utilize high concentrations of β-sitosterol and specific bacterial strains to catalyze the formation of the desired compound. The optimization of reaction conditions, such as the concentration of substrates and the presence of growth substrates like n-hexadecane, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Stigmast-1,4-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for specific applications.

Common Reagents and Conditions:

    Oxidation: The oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve the use of halogens or other electrophilic reagents to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives often exhibit enhanced biological activity or improved pharmacokinetic properties .

Properties

CAS No.

64700-25-0

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h14,16,18-21,24-27H,7-13,15,17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

JGPRZIQBLSTSOH-XJZKHKOHSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(C)C

Origin of Product

United States

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